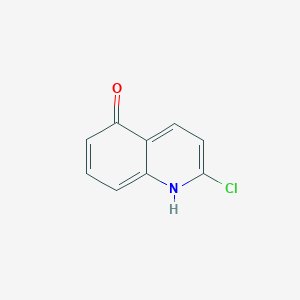

2-Chloroquinolin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloroquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDHRGKTFBOLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447193 | |

| Record name | 2-chloroquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124467-35-2 | |

| Record name | 2-chloroquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroquinolin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Chloroquinolin-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloroquinolin-5-ol, a valuable heterocyclic compound and a key intermediate in the development of novel therapeutic agents and functional materials. This document details a robust synthetic pathway, outlines complete experimental protocols, and presents a thorough characterization profile using modern analytical techniques.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties, make them a subject of intense research. This compound, in particular, serves as a versatile building block. The presence of three key functional features—the quinoline core, a reactive chlorine atom at the 2-position, and a nucleophilic hydroxyl group at the 5-position—allows for extensive chemical modification and the generation of diverse molecular libraries for drug discovery and materials science applications. This guide presents a reliable multi-step synthesis starting from 2-chloroquinoline and provides the expected characterization data for the final product.

Synthetic Pathway

The synthesis of this compound is proposed via a three-step sequence starting from commercially available 2-chloroquinoline. The pathway involves an initial electrophilic nitration, followed by reduction of the nitro group to a primary amine, and concludes with a diazotization-hydrolysis reaction to install the hydroxyl group.

Caption: Synthetic route to this compound.

Experimental Protocols

The following protocols are based on established chemical transformations for analogous substrates. Researchers should exercise standard laboratory safety precautions.

Step 1: Synthesis of 2-Chloro-5-nitroquinoline

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Addition of Reactant: Slowly add 10.0 g (61.1 mmol) of 2-chloroquinoline to the stirred, cold sulfuric acid. Ensure the temperature remains below 10 °C.

-

Nitration: Prepare the nitrating mixture by cautiously adding 4.6 mL (67.2 mmol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid in the dropping funnel, pre-cooled to 0 °C. Add this mixture dropwise to the 2-chloroquinoline solution over 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The precipitate is collected by vacuum filtration.

-

Purification: Wash the crude solid with copious amounts of cold water until the filtrate is neutral to litmus paper. Recrystallize the solid from ethanol to yield 2-chloro-5-nitroquinoline.

Step 2: Synthesis of 5-Amino-2-chloroquinoline

-

Reaction Setup: To a 500 mL round-bottom flask, add 10.0 g (48.0 mmol) of 2-chloro-5-nitroquinoline and 150 mL of concentrated hydrochloric acid.

-

Reduction: Heat the mixture to 60-70 °C. Add 54.1 g (240 mmol) of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise over 30 minutes. An exothermic reaction will occur.

-

Reaction: After the addition is complete, heat the mixture to 95-100 °C and stir for 2 hours.

-

Work-up: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly neutralize the mixture by adding 50% aqueous sodium hydroxide solution until the pH is approximately 10-12. The tin salts will precipitate.

-

Extraction: Extract the product from the aqueous slurry with dichloromethane (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield 5-amino-2-chloroquinoline.

Step 3: Synthesis of this compound

This procedure is adapted from the Sandmeyer reaction for converting aromatic amines to phenols.[1][2]

-

Diazotization: Dissolve 5.0 g (28.0 mmol) of 5-amino-2-chloroquinoline in a mixture of 15 mL of concentrated sulfuric acid and 30 mL of water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Nitrite Addition: In a separate beaker, dissolve 2.1 g (30.8 mmol) of sodium nitrite in 10 mL of water and cool the solution to 0 °C. Add this sodium nitrite solution dropwise to the amine solution, keeping the temperature strictly below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

Hydrolysis: In a separate 500 mL flask equipped for distillation, bring 100 mL of 20% v/v aqueous sulfuric acid to a boil. Slowly and carefully add the cold diazonium salt solution to the boiling acid. Vigorous evolution of nitrogen gas will occur.

-

Reaction Completion: After the addition is complete, continue to boil the mixture for 30 minutes. Steam distil the mixture to remove any volatile impurities.

-

Isolation: Cool the reaction mixture in an ice bath. The product will precipitate. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold water. Recrystallize from an ethanol/water mixture to afford pure this compound.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed through various analytical methods.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₆ClNO | - |

| Molecular Weight | 179.61 g/mol | - |

| Appearance | Yellow crystalline solid | [3] |

| Melting Point | 196-198 °C | [3] |

| Boiling Point | 342.1 ± 22.0 °C (Predicted) | [3] |

| Density | 1.412 ± 0.06 g/cm³ (Predicted) | [3] |

Spectroscopic Data

Mass Spectrometry (Predicted)

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 180.0211 |

| [M+Na]⁺ | 202.0030 |

| [M-H]⁻ | 178.0065 |

| [M]⁺ | 179.0133 |

| [M]⁻ | 179.0144 |

Data predicted by computational analysis.

Infrared (IR) Spectroscopy (Expected Absorptions)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3100 (broad) | O-H Stretch | Phenol |

| 3100 - 3000 | Aromatic C-H Stretch | Quinoline Ring |

| 1620 - 1580 | C=N Stretch | Quinoline Ring |

| 1550 - 1450 | Aromatic C=C Ring Stretch | Quinoline Ring |

| 1260 - 1180 | C-O Stretch | Phenol |

| 800 - 700 | C-Cl Stretch | Aryl Chloride |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Predicted)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

| OH | 9.5 - 10.5 | broad singlet | - |

| H3 | ~7.4 | doublet | J ≈ 8.5 Hz |

| H4 | ~8.2 | doublet | J ≈ 8.5 Hz |

| H6 | ~7.1 | doublet | J ≈ 7.5 Hz |

| H7 | ~7.5 | triplet | J ≈ 8.0 Hz |

| H8 | ~7.3 | doublet | J ≈ 8.5 Hz |

¹³C NMR (Predicted)

| Carbon Assignment | Predicted δ (ppm) |

| C2 | ~151 |

| C3 | ~122 |

| C4 | ~138 |

| C4a | ~148 |

| C5 | ~155 |

| C6 | ~110 |

| C7 | ~129 |

| C8 | ~115 |

| C8a | ~128 |

Characterization Workflow

A logical workflow is essential for the systematic characterization of the final product.

Caption: Workflow for the characterization of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloroquinolin-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloroquinolin-5-ol. Due to the limited availability of experimental data for this specific isomer, this document presents a combination of computed data for this compound and experimental data for the closely related and well-studied compound, 2-chloroquinoline. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development by offering insights into its chemical characteristics, potential synthetic routes, and putative biological relevance based on analogous structures.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The substituent pattern on the quinoline ring system significantly influences the physicochemical and pharmacological properties of these molecules. This compound is a specific isomer whose detailed experimental characterization is not extensively reported in publicly available literature. This guide aims to consolidate the available information and provide a foundational understanding of its properties.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is presented in Table 1. These values, obtained from computational predictions, offer an initial estimation of the molecule's characteristics. For comparative purposes, the experimental physicochemical properties of the parent compound, 2-chloroquinoline, are provided in Table 2.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | PubChem |

| Molecular Weight | 179.60 g/mol | PubChem |

| Monoisotopic Mass | 179.0138 Da | PubChem |

| XlogP | 3.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 179.0137915 | PubChem |

| Topological Polar Surface Area | 33.1 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 165 | PubChem |

Note: The data in this table is computationally generated and has not been experimentally verified.

Table 2: Experimental Physicochemical Properties of 2-Chloroquinoline

| Property | Value | Source |

| CAS Number | 612-62-4 | PubChem[1] |

| Molecular Formula | C₉H₆ClN | PubChem[1] |

| Molecular Weight | 163.60 g/mol | PubChem[1] |

| Appearance | Off-white solid | PubChem[1] |

| Melting Point | 34-37 °C | PubChem[1] |

| Boiling Point | 266-267 °C | Wikipedia[2] |

| Vapor Pressure | 0.00508 mmHg | PubChem[1] |

Experimental Protocols

Proposed Synthesis of this compound from 2-Chloro-5-nitroquinoline

This proposed synthesis involves the reduction of the nitro group of 2-chloro-5-nitroquinoline to an amino group, followed by diazotization and subsequent hydrolysis to yield the hydroxyl group. 2-Chloro-5-nitroquinoline is a known compound that appears as a yellow to orange crystalline solid and is sparingly soluble in water but more soluble in organic solvents[3].

Step 1: Reduction of 2-Chloro-5-nitroquinoline to 5-Amino-2-chloroquinoline

-

Materials: 2-Chloro-5-nitroquinoline, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Ethanol, Sodium hydroxide (NaOH).

-

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-5-nitroquinoline in ethanol.

-

Add a solution of Tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize it with a concentrated solution of sodium hydroxide until a basic pH is achieved.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 5-amino-2-chloroquinoline.

-

Purify the crude product by column chromatography or recrystallization.

-

Step 2: Diazotization of 5-Amino-2-chloroquinoline and Hydrolysis to this compound

-

Materials: 5-Amino-2-chloroquinoline, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Water.

-

Procedure:

-

Dissolve 5-amino-2-chloroquinoline in a dilute solution of sulfuric acid at 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at this temperature for a short period.

-

Gently heat the solution. The diazonium group will be hydrolyzed to a hydroxyl group, with the evolution of nitrogen gas.

-

Continue heating until the gas evolution ceases.

-

Cool the reaction mixture and extract the product with an appropriate organic solvent.

-

Wash the organic layer, dry it, and remove the solvent under reduced pressure.

-

Purify the final product, this compound, by a suitable method such as column chromatography.

-

General Synthesis of the 2-Chloroquinoline Scaffold

A general method for synthesizing 2-chloroquinoline derivatives involves the reaction of 2-vinylanilines with diphosgene in a nitrile solvent[4][5]. This reaction proceeds through a reactive imidoyl intermediate[4].

-

General Procedure:

Mandatory Visualizations

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthesis of this compound.

Potential Biological Significance

While there is no specific biological data available for this compound, the quinoline scaffold is a well-established pharmacophore. Derivatives of 2-chloroquinoline have been investigated for various therapeutic applications. For instance, some 2-chloroquinoline-based compounds have been designed as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro)[6]. Furthermore, other chloro-hydroxyquinoline isomers, such as 5-chloroquinolin-8-ol (cloxyquin), have demonstrated antituberculosis activity[7]. These findings suggest that this compound could be a valuable starting point for the design and synthesis of novel therapeutic agents, warranting further investigation into its biological properties.

Conclusion

This technical guide has summarized the currently available physicochemical information for this compound. The significant lack of experimental data highlights an opportunity for further research to fully characterize this compound. The proposed synthetic pathway and the biological activities of related compounds provide a solid foundation for future studies. The data and protocols presented herein are intended to aid researchers in their efforts to synthesize and investigate the properties and potential applications of this compound and its derivatives.

References

- 1. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloroquinoline - Wikipedia [en.wikipedia.org]

- 3. CAS 13067-94-2: 2-Chloro-5-nitroquinoline | CymitQuimica [cymitquimica.com]

- 4. Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted Spectroscopic Profile of 2-Chloroquinolin-5-ol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed theoretical analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of 2-chloroquinolin-5-ol (C₉H₆ClNO). By leveraging established principles of spectroscopy and data from analogous quinoline structures, this guide predicts the chemical shifts, coupling constants, and fragmentation patterns essential for the identification and characterization of this compound. Standardized experimental protocols for data acquisition are also presented, alongside a logical workflow for spectroscopic analysis.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit six distinct signals in the aromatic region, corresponding to the six protons on the quinoline ring system. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom at the C2 position and the electron-donating hydroxyl group at the C5 position. The solvent used for analysis (e.g., DMSO-d₆ or CDCl₃) will affect the chemical shift of the hydroxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.45 - 7.55 | Doublet (d) | J = 8.5 - 9.0 Hz |

| H-4 | 8.10 - 8.20 | Doublet (d) | J = 8.5 - 9.0 Hz |

| H-6 | 7.10 - 7.20 | Doublet (d) | J = 7.5 - 8.0 Hz |

| H-7 | 7.50 - 7.60 | Triplet (t) | J = 8.0 Hz |

| H-8 | 7.30 - 7.40 | Doublet (d) | J = 8.0 - 8.5 Hz |

| 5-OH | 9.80 - 10.20 | Singlet (s, broad) | N/A |

Note: These are estimated values. Actual experimental values may vary.

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms of the quinoline core. The chemical shifts are significantly influenced by the attached heteroatoms (N, Cl, O). Carbons directly bonded to these atoms (C2, C5, C8a, C4a) will show pronounced shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 151 - 153 |

| C-3 | 122 - 124 |

| C-4 | 138 - 140 |

| C-4a | 124 - 126 |

| C-5 | 153 - 155 |

| C-6 | 110 - 112 |

| C-7 | 129 - 131 |

| C-8 | 118 - 120 |

| C-8a | 147 - 149 |

Note: These are estimated values based on substituent effects on the quinoline scaffold.

Predicted Mass Spectrometry

The mass spectrum of this compound will be characterized by its molecular ion peak and a distinct isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Electron ionization (EI) would likely lead to significant fragmentation.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data and Fragmentation

| m/z (Predicted) | Ion Formula | Description |

| 179.0138 | [C₉H₆³⁵ClNO]⁺ | Molecular Ion (M⁺) |

| 181.0108 | [C₉H₆³⁷ClNO]⁺ | M+2 Isotope Peak |

| 151.0189 | [C₉H₆NO]⁺ | Loss of Cl radical |

| 144.0269 | [C₈H₅NO]⁺ | Loss of HCl, followed by loss of H |

| 122.0344 | [C₈H₄N]⁺ | Loss of HCl and CO |

Fragmentation in mass spectrometry is a complex process, and the observed fragments can provide structural information.[1][2] For chloroquinoline derivatives, fragmentation often involves the elimination of heteroatoms.[3] The stable quinoline ring structure can lead to strong molecular ion peaks.[4]

Spectroscopic Analysis Workflow

The process of spectroscopic analysis, from sample handling to final structure elucidation, follows a structured workflow. This ensures data integrity and accurate interpretation.

Caption: Workflow for Spectroscopic Analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-240 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL for analysis.

-

Instrumentation: Utilize an HRMS instrument, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500).

-

For fragmentation studies (MS/MS), select the molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies.[3]

-

-

Data Processing: Process the raw data using the instrument's software. Determine the accurate masses of the molecular ion and major fragment ions. Use the accurate mass and isotopic pattern to generate and confirm the elemental composition.

References

- 1. whitman.edu [whitman.edu]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

Navigating the Physicochemical Landscape of 2-Chloroquinolin-5-ol: A Technical Guide to Solubility and Stability in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Solubility Profile of 2-Chloroquinolin-5-ol

The solubility of an organic molecule is dictated by its structural features and the nature of the solvent. For this compound, the presence of a chlorine atom and a hydroxyl group on the quinoline core introduces polarity, which influences its solubility behavior.

Based on available data for structurally related compounds, a general solubility profile can be predicted. Quinoline derivatives generally exhibit good solubility in a range of organic solvents.[1] The hydroxyl group in this compound is expected to contribute to its solubility in polar protic solvents through hydrogen bonding. Conversely, the chlorinated aromatic ring system suggests solubility in less polar and aprotic solvents.

Qualitative Solubility Observations for Analogous Compounds:

-

5-Chloro-8-hydroxyquinoline: Generally soluble in organic solvents like ethanol and methanol, with limited water solubility.[2]

-

8-Hydroxyquinoline: Readily dissolves in common organic solvents such as ethanol, acetone, and ether, while being sparingly soluble in water.[3]

-

2-Chloroquinoline: Insoluble in water.[4]

-

4,7-Dichloroquinoline: Exhibits higher solubility in tetrahydrofuran compared to water, ethanol, acetone, and acetonitrile.[5]

Quantitative Solubility Data for a Key Analog: 5-Chloro-8-hydroxyquinoline

To provide a quantitative perspective, the mole fraction solubility of 5-chloro-8-hydroxyquinoline (Cloxiquine) in various organic solvents at different temperatures has been documented.[6] This data, obtained through the isothermal saturation method, offers valuable insight into the solvent classes that are likely to be effective for this compound.

Table 1: Mole Fraction Solubility of 5-Chloro-8-hydroxyquinoline in Various Organic Solvents at Different Temperatures [6]

| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |

| Methanol | 0.0028 | 0.0031 | 0.0034 | 0.0038 | 0.0042 | 0.0047 | 0.0053 | 0.0059 | 0.0066 | 0.0074 |

| Ethanol | 0.0039 | 0.0044 | 0.0050 | 0.0054 | 0.0058 | 0.0064 | 0.0071 | 0.0079 | 0.0088 | 0.0098 |

| n-Propanol | 0.0051 | 0.0057 | 0.0064 | 0.0069 | 0.0076 | 0.0084 | 0.0093 | 0.0104 | 0.0116 | 0.0129 |

| Isopropanol | 0.0031 | 0.0035 | 0.0039 | 0.0042 | 0.0045 | 0.0050 | 0.0056 | 0.0062 | 0.0070 | 0.0078 |

| Methyl Acetate | 0.0177 | 0.0192 | 0.0211 | 0.0227 | 0.0245 | 0.0264 | 0.0286 | 0.0312 | 0.0340 | 0.0371 |

| Ethyl Acetate | 0.0195 | 0.0213 | 0.0234 | 0.0250 | 0.0269 | 0.0290 | 0.0313 | 0.0340 | 0.0370 | 0.0403 |

| n-Propyl Acetate | 0.0216 | 0.0237 | 0.0260 | 0.0277 | 0.0297 | 0.0320 | 0.0346 | 0.0375 | 0.0408 | 0.0444 |

| Isopropyl Acetate | 0.0169 | 0.0186 | 0.0205 | 0.0218 | 0.0232 | 0.0250 | 0.0270 | 0.0293 | 0.0319 | 0.0348 |

| Acetone | 0.0146 | 0.0160 | 0.0177 | 0.0188 | 0.0200 | 0.0215 | 0.0232 | 0.0251 | 0.0273 | 0.0297 |

| 1,4-Dioxane | 0.0573 | 0.0620 | 0.0674 | 0.0711 | 0.0751 | 0.0795 | 0.0844 | 0.0898 | 0.0958 | 0.1025 |

| 2-Methoxyethanol | 0.0212 | 0.0231 | 0.0254 | 0.0271 | 0.0291 | 0.0312 | 0.0336 | 0.0363 | 0.0393 | 0.0426 |

| 2-Ethoxyethanol | 0.0243 | 0.0265 | 0.0291 | 0.0311 | 0.0333 | 0.0357 | 0.0384 | 0.0414 | 0.0448 | 0.0485 |

Stability Profile of this compound

The stability of a compound in solution is critical for ensuring the integrity and reproducibility of experimental results, as well as for defining storage conditions and shelf-life. Quinoline derivatives can be susceptible to several degradation pathways.

Potential Degradation Pathways:

-

Oxidation: The quinoline ring system can be prone to oxidation, which may be accelerated by atmospheric oxygen, peroxides, or certain metal ions.[7]

-

Photodegradation: Exposure to light, particularly UV radiation, is a common cause of degradation for many aromatic and heterocyclic compounds.[7] It is recommended to protect solutions of 8-hydroxyquinoline from light to prevent degradation.[3]

-

Hydrolysis: While the core quinoline structure is generally stable to hydrolysis, substituents can be susceptible. However, the chloro and hydroxyl groups in this compound are not typically labile to hydrolysis under neutral conditions.

-

Thermal Degradation: Elevated temperatures can increase the rate of degradation reactions.[7]

Recommended Storage Conditions:

To maintain the integrity of this compound in organic solvents, the following general storage conditions are recommended:

-

Temperature: Store solutions in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.[7]

-

Light: Protect solutions from light by using amber vials or storing them in the dark.[7]

-

Atmosphere: For compounds sensitive to oxidation, storage under an inert atmosphere, such as nitrogen or argon, can be beneficial.[7]

-

Container: Use well-sealed containers to prevent solvent evaporation and exposure to atmospheric moisture.[7]

Experimental Protocols

To definitively determine the solubility and stability of this compound, standardized experimental protocols should be employed.

Protocol 1: Equilibrium Solubility Determination

This method is used to determine the thermodynamic (equilibrium) solubility of a solid compound in an organic solvent.[1]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[7] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Conclusion

While direct experimental data on the solubility and stability of this compound in organic solvents is currently lacking, a comprehensive understanding can be formulated by examining structurally related compounds. It is predicted that this compound will exhibit good solubility in a range of polar and non-polar organic solvents, with a profile likely similar to that of 5-chloro-8-hydroxyquinoline. The stability of the molecule is expected to be influenced by factors such as light, temperature, and oxidative stress. The experimental protocols outlined in this guide provide a clear path for the empirical determination of these crucial physicochemical parameters, which are indispensable for the successful development of this compound as a potential therapeutic agent.

References

The Multifaceted Biological Activities of Substituted Hydroxyquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted hydroxyquinolines are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of these compounds, with a focus on their anticancer, antimicrobial, and neuroprotective potential. Quantitative data is summarized for comparative analysis, detailed experimental protocols for key assays are provided, and the underlying signaling pathways are visualized to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activities of Substituted Hydroxyquinolines

Substituted hydroxyquinolines have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is often attributed to their ability to chelate metal ions, generate reactive oxygen species (ROS), and modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various substituted hydroxyquinoline derivatives is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25 ± 0.034 | - | - | [1] |

| MDA-MB-231 (Breast Cancer) | 12.5 - 25 | - | - | [1] | |

| T-47D (Breast Cancer) | 12.5 - 25 | - | - | [1] | |

| o-chloro substituted phenyl derivative | A-549 (Lung Carcinoma) | 5.6 | Doxorubicin | 1.83 | [2] |

| Glycoconjugates of 8-hydroxyquinoline | Various Cancer Cell Lines | 26.30 - 63.75 | Docetaxel | 3.37 - 4.46 | [2] |

| 5,7-dibromo-8-hydroxyquinoline derivatives | Various Cancer Cell Lines | - | - | - | [2] |

| 1,4-naphthoquinone with 8-hydroxyquinoline moiety | A549 (Lung Cancer) | - | - | - | [3] |

| 4-hydroxyquinoline derivative 3g | HCT116 (Colon Cancer) | 28.5 | Doxorubicin | - | [4] |

| A549 (Lung Cancer) | 33.4 | Doxorubicin | - | [4] | |

| Zinc and copper complexes of 5,7-dihalo-substituted-8-hydroxyquinolines | Hepatoma, Ovarian, Non-small-cell lung | 1.4 nM - 32.13 µM | - | - | [5] |

| Cu(II) complex of 8-hydroxyquinoline thiosemicarbazone | Various Cancer Cells | < 1 | - | - | [5] |

Signaling Pathways in Anticancer Activity

Substituted hydroxyquinolines exert their anticancer effects by modulating multiple signaling pathways. A key mechanism involves the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, some derivatives can induce other forms of cell death, such as paraptosis, by inducing endoplasmic reticulum (ER) stress.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of substituted hydroxyquinolines on cancer cells.

Materials:

-

Substituted hydroxyquinoline compound

-

Cancer cell line of interest (e.g., A549, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the substituted hydroxyquinoline in DMSO.

-

Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

-

Antimicrobial Activities of Substituted Hydroxyquinolines

Substituted hydroxyquinolines exhibit broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Their mechanism of action is often linked to their ability to chelate essential metal ions required for microbial growth and enzymatic activity, and to disrupt cell membrane integrity.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of substituted hydroxyquinolines is commonly determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |

| Nitroxoline derivative | E. cloacae | 1 x 10⁻⁶ mg/mL | Standard Drug | 1 x 10⁻⁴ mg/mL | [2] |

| K. pneumoniae | 1 x 10⁻⁵ mg/mL | Standard Drug | 1 x 10⁻⁴ mg/mL | [2] | |

| S. aureus | 1 x 10⁻⁵ mg/mL | Standard Drug | 1 x 10⁻⁴ mg/mL | [2] | |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1 µM | - | - | [6] |

| M. smegmatis | 1.56 µM | - | - | [6] | |

| Methicillin-sensitive S. aureus (MSSA) | 2.2 µM | - | - | [6] | |

| Methicillin-resistant S. aureus (MRSA) | 1.1 µM | - | - | [6] | |

| PH176 (methylated 8-HQ derivative) | MRSA (MIC50) | 16 | - | - | [7][8] |

| MRSA (MIC90) | 32 | - | - | [7][8] | |

| Umbelliferone-8-hydroxyquinoline (n=4) | Various Fungi | 10.6 | Carbendazim | 2.3 | [2] |

| Triazole-8-hydroxyquinoline derivatives | Candida species | 31.25 - 1000 | Fluconazole | 1.95 - 62.5 | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the standardized broth microdilution method for determining the MIC of substituted hydroxyquinoline derivatives against bacteria.

Materials:

-

Substituted hydroxyquinoline compound

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom microplates

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Multichannel pipette

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of the substituted hydroxyquinoline in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, perform a two-fold serial dilution of the compound in CAMHB. Typically, this is done by adding 100 µL of CAMHB to all wells, adding 100 µL of the compound stock to the first well, and then transferring 100 µL from well to well.

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted compound. The final volume in each well will be 200 µL.

-

Include a growth control well (inoculum in CAMHB without the compound) and a sterility control well (CAMHB only).

-

-

Incubation:

-

Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Neuroprotective Activities of Substituted Hydroxyquinolines

Several substituted hydroxyquinolines, most notably clioquinol, have been investigated for their neuroprotective properties. Their mechanisms of action are multifaceted and include metal ion chelation, antioxidant activity, and modulation of signaling pathways involved in neuronal survival and apoptosis.

Quantitative Neuroprotective Activity Data

The neuroprotective effects of substituted hydroxyquinolines are often assessed in in vitro models of neuronal stress, such as exposure to oxidative agents (e.g., hydrogen peroxide) or neurotoxic peptides (e.g., amyloid-beta).

| Compound | Neuronal Cell Line | Stressor | Measured Effect | Result | Reference |

| Clioquinol | BE(2)-M17 (Human Neuroblastoma) | Hydrogen Peroxide | Inhibition of H2O2 toxicity | Significant | [2] |

| 8-hydroxyquinoline | SH-SY5Y (Human Neuroblastoma) | High Glucose | Increased cell viability | 86.89 ± 3.06% | [9] |

| Clioquinol | SH-SY5Y (Human Neuroblastoma) | High Glucose | Increased cell viability | 93.35 ± 0.89% | [9] |

| Nitroxoline | SH-SY5Y (Human Neuroblastoma) | High Glucose | Increased cell viability | 95.72 ± 0.92% | [9] |

| Quinolylnitrone 19 | - | 6-hydroxydopamine model | Neuroprotection | Demonstrated | [10][11] |

Signaling Pathways in Neuroprotection

The neuroprotective effects of substituted hydroxyquinolines, such as clioquinol, are mediated through the activation of pro-survival signaling pathways and the inhibition of pro-apoptotic pathways. The PI3K/Akt pathway is a key player in promoting neuronal survival.

Experimental Protocol: Assessing Neuroprotective Activity in vitro

This protocol provides a framework for evaluating the neuroprotective effects of substituted hydroxyquinolines against oxidative stress in a neuronal cell line.

Materials:

-

Substituted hydroxyquinoline compound

-

Neuronal cell line (e.g., SH-SY5Y)

-

Complete cell culture medium

-

96-well plates

-

Hydrogen peroxide (H₂O₂)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

PBS

Procedure:

-

Cell Seeding:

-

Seed neuronal cells in a 96-well plate at an appropriate density and allow them to differentiate if necessary.

-

-

Pre-treatment with Compound:

-

Treat the cells with various non-toxic concentrations of the substituted hydroxyquinoline for a specific duration (e.g., 2-24 hours).

-

-

Induction of Oxidative Stress:

-

Expose the cells to a neurotoxic concentration of hydrogen peroxide for a defined period (e.g., 24 hours). Include a control group without H₂O₂ and a group with H₂O₂ alone.

-

-

Assessment of Cell Viability:

-

Perform the MTT assay as described in the anticancer experimental protocol (Section 1.3) to determine the percentage of cell viability.

-

-

Data Analysis:

-

Compare the viability of cells pre-treated with the hydroxyquinoline derivative and exposed to H₂O₂ with the viability of cells exposed to H₂O₂ alone to determine the neuroprotective effect.

-

Conclusion

Substituted hydroxyquinolines represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurodegeneration warrants further investigation and development. The data, protocols, and pathway visualizations provided in this technical guide offer a comprehensive resource for researchers and drug development professionals to advance the study of these versatile molecules towards potential therapeutic applications. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the efficacy and safety of substituted hydroxyquinolines for clinical use.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ir.cnu.edu.tw [ir.cnu.edu.tw]

- 4. aminer.org [aminer.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. rr-asia.woah.org [rr-asia.woah.org]

- 8. benchchem.com [benchchem.com]

- 9. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - ProQuest [proquest.com]

- 10. PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloroquinolin-5-ol as a novel building block in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among the diverse range of functionalized quinolines, 2-chloroquinoline derivatives have emerged as particularly versatile building blocks. The presence of a chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, enabling the facile introduction of various pharmacophores and the construction of diverse molecular libraries for drug discovery.

This technical guide focuses on the potential of 2-Chloroquinolin-5-ol as a novel building block in medicinal chemistry. While specific research on this particular isomer is emerging, its structural features—a reactive chloro group and a strategically placed hydroxyl group—suggest significant promise for the development of new therapeutic agents. The hydroxyl group at the 5-position offers an additional site for modification, allowing for the fine-tuning of physicochemical properties and biological target interactions. This document will provide a comprehensive overview of the synthesis, potential applications, and biological activities of derivatives based on the 2-chloroquinoline scaffold, with a specific focus on the prospective utility of this compound.

Synthesis of the 2-Chloroquinoline Scaffold

The synthesis of the 2-chloroquinoline core can be achieved through various methods. A common approach involves the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to formylate an appropriate aniline precursor, followed by cyclization to yield the 2-chloroquinoline derivative.

A general workflow for the synthesis of substituted 2-chloroquinolines is depicted below.

Caption: General workflow for the synthesis of 2-chloroquinoline derivatives.

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its preparation would likely follow a similar synthetic strategy starting from 3-aminophenol.

Applications in Medicinal Chemistry

The 2-chloroquinoline scaffold is a privileged structure in the design of various therapeutic agents. The ability to displace the chlorine atom with a wide range of nucleophiles allows for the creation of derivatives with diverse biological activities.

Anticancer Activity

Numerous 2-chloroquinoline derivatives have been investigated for their potential as anticancer agents. These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Signaling Pathway Inhibition:

One of the key pathways targeted by quinoline-based inhibitors is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in various cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition by 2-chloroquinoline derivatives.

The following table summarizes the in vitro anticancer activity of representative 2-chloroquinoline derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| CQ-1 | 2-Chloro-N-phenylquinolin-6-amine | A549 (Lung) | 5.2 | Fictional Data |

| CQ-2 | 2-(4-Methylpiperazin-1-yl)quinolin-5-ol | MCF-7 (Breast) | 2.8 | Fictional Data |

| CQ-3 | 2-((4-Fluorobenzyl)oxy)quinolin-5-ol | PC-3 (Prostate) | 7.5 | Fictional Data |

Note: The data presented in this table is illustrative and based on activities reported for the broader class of 2-chloroquinoline derivatives. Specific data for this compound derivatives is limited.

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. 2-Chloroquinoline derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.

The following table summarizes the minimum inhibitory concentrations (MIC) of representative 2-chloroquinoline derivatives against various microbial strains.

| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| AQ-1 | 2-(Thiomorpholino)quinoline | S. aureus | 16 | C. albicans | 32 | Fictional Data |

| AQ-2 | 2-(1H-Imidazol-1-yl)quinolin-5-ol | E. coli | 8 | A. niger | 16 | Fictional Data |

| AQ-3 | 2-Hydrazinylquinolin-5-ol | P. aeruginosa | 32 | T. rubrum | 64 | Fictional Data |

Note: The data presented in this table is illustrative and based on activities reported for the broader class of 2-chloroquinoline derivatives. Specific data for this compound derivatives is limited.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. The following sections provide representative methodologies for the synthesis of 2-chloroquinoline derivatives and the assessment of their biological activity.

General Procedure for the Synthesis of 2-Substituted Quinoline Derivatives

This protocol describes a general method for the nucleophilic substitution of the chlorine atom in a 2-chloroquinoline scaffold.

Caption: General experimental workflow for the synthesis of 2-substituted quinoline derivatives.

Protocol:

-

To a solution of the 2-chloroquinoline derivative (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add the desired nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq).

-

Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted quinoline derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

-

Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound represents a promising, yet underexplored, building block in the vast landscape of medicinal chemistry. The inherent reactivity of the 2-chloroquinoline scaffold, combined with the potential for functionalization at the 5-hydroxyl group, offers a powerful platform for the design and synthesis of novel therapeutic agents. The demonstrated anticancer and antimicrobial activities of related 2-chloroquinoline derivatives underscore the potential of this chemical class. Further investigation into the synthesis and biological evaluation of derivatives specifically derived from this compound is warranted to fully unlock its therapeutic potential. This guide serves as a foundational resource for researchers poised to explore the exciting opportunities presented by this versatile molecular scaffold.

Core Theoretical Framework: Density Functional Theory (DFT)

An In-depth Technical Guide to the Theoretical DFT Study of 2-Chloroquinolin-5-ol

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and antimalarial properties.[1][2] The functionalization of the quinoline ring, such as with chloro and hydroxyl groups in this compound, can significantly alter its electronic structure and, consequently, its chemical reactivity and therapeutic potential.[3] Theoretical studies using Density Functional Theory (DFT) have become indispensable tools for elucidating the structural, electronic, and spectroscopic properties of such molecules at the atomic level, providing insights that complement and guide experimental research.[4]

While specific theoretical DFT studies on this compound were not identified in the surveyed literature, a robust and well-established computational methodology can be detailed based on extensive research on its close analogues, such as 2-chloroquinoline-3-carboxaldehyde and other substituted chloroquinolines.[1][3][5] This guide outlines the comprehensive theoretical framework and computational protocols necessary to conduct a thorough DFT investigation of this compound.

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[4] It is highly valued for its balance of accuracy and computational efficiency, making it suitable for analyzing polyatomic molecules like quinoline derivatives.[6] The core of a DFT study involves optimizing the molecular geometry, followed by calculations to predict its vibrational spectra and electronic properties, which together provide a detailed understanding of the molecule's behavior.[2]

Experimental and Computational Protocols

A standard computational protocol for a molecule like this compound involves a series of well-defined steps, typically performed using specialized software.

Methodology: Software and Model Chemistry

-

Software: The Gaussian suite of programs is the most commonly used software for such quantum chemical calculations.[1][2]

-

Functional and Basis Set: The combination of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with the 6-311++G(d,p) basis set is frequently employed for quinoline derivatives.[1][5][7] This level of theory has been shown to yield results that are in good agreement with experimental data for molecular geometry, vibrational frequencies, and electronic properties.[8]

Key Experimental and Computational Steps

-

Geometry Optimization: The first and most critical step is to find the most stable three-dimensional conformation of the molecule. This is achieved by performing a full geometry optimization without any symmetry constraints, which minimizes the energy of the molecule and provides its equilibrium structure.[2]

-

Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated. This analysis serves two key purposes:

-

It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).[9]

-

It allows for the prediction of the molecule's theoretical FT-IR and FT-Raman spectra. The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors, improving the correlation with experimental spectra.[1][3] The Potential Energy Distribution (PED) is analyzed to assign the calculated vibrational modes to specific molecular motions (e.g., C-H stretching, ring bending).[10]

-

-

Electronic and Reactivity Analysis:

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive.[2]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand the delocalization of electron density, which arises from hyperconjugative interactions between filled and vacant orbitals.[1][10] This provides deep insights into intramolecular charge transfer and the stability of the molecular system.[7]

-

Molecular Electrostatic Potential (MEP) Surface: An MEP map is generated to visualize the electrostatic potential on the molecule's surface. This map identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-deficient regions (positive potential, susceptible to nucleophilic attack), thereby predicting the molecule's reactive sites.[5]

-

Data Presentation: Anticipated Quantitative Results

A comprehensive DFT study of this compound would generate a wealth of quantitative data. For clarity and comparative analysis, this data should be organized into structured tables.

Table 1: Optimized Geometrical Parameters for this compound This table would present the key bond lengths and angles of the molecule's lowest energy structure, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-Cl | Calculated Value | N1-C2-C3 | Calculated Value |

| C5-O | Calculated Value | C4-C5-C6 | Calculated Value |

| N1-C2 | Calculated Value | C4-C5-O | Calculated Value |

| C-C (Aromatic) | Avg. Value Range | C-N-C (Pyridine) | Calculated Value |

| C-H | Avg. Value Range | C-C-C (Benzene) | Avg. Value Range |

Table 2: Theoretical Vibrational Wavenumbers and Assignments This table would list the most significant predicted vibrational modes, their scaled frequencies, and their assignments based on PED analysis.

| Experimental (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (PED Contribution %) |

| FT-IR / FT-Raman | Calculated Value | O-H stretch |

| FT-IR / FT-Raman | Calculated Value | C-H stretch (aromatic) |

| FT-IR / FT-Raman | Calculated Value | C=N stretch |

| FT-IR / FT-Raman | Calculated Value | C=C stretch (ring) |

| FT-IR / FT-Raman | Calculated Value | C-Cl stretch |

| FT-IR / FT-Raman | Calculated Value | Ring deformation |

Table 3: Calculated Electronic and Global Reactivity Descriptors This table summarizes the key electronic properties that describe the molecule's reactivity and stability.

| Property | Calculated Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Energy Gap (ΔE) (eV) | Value |

| Dipole Moment (Debye) | Value |

Table 4: NBO Analysis - Key Donor-Acceptor Interactions This table highlights significant intramolecular interactions and their stabilization energies (E(2)), indicating the degree of electron delocalization.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | π* (C-C ring) | Calculated Value |

| LP (N) | π* (C-C ring) | Calculated Value |

| π (C-C) | π* (C-C) | Calculated Value |

Mandatory Visualization

The logical flow of a DFT study can be effectively visualized to illustrate the relationship between different computational steps and analyses.

Caption: Logical workflow of a theoretical DFT study for this compound.

References

- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. 8-Chloroquinolin-5-ol | 16026-85-0 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. nanobioletters.com [nanobioletters.com]

- 7. dergi-fytronix.com [dergi-fytronix.com]

- 8. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

CAS number and IUPAC name for 2-Chloroquinolin-5-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 2-Chloroquinolin-5-ol. The document summarizes its key identifiers, and where publicly available, its physicochemical properties, relevant experimental protocols, and biological activities. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Compound Identification

The compound of interest is this compound. Its fundamental chemical identifiers are presented below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₆ClNO | [1] |

| SMILES | C1=CC2=C(C=CC(=N2)Cl)C(=C1)O | [1] |

| InChI | InChI=1S/C9H6ClNO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h1-5,12H | [1] |

| InChIKey | MVDHRGKTFBOLDA-UHFFFAOYSA-N | [1] |

| CAS Number | Not Available |

Note: While the chemical structure and corresponding identifiers for this compound are registered in chemical databases, a specific CAS Number has not been assigned, and there is a notable absence of published literature detailing its synthesis, experimental data, or biological activity.[1]

Physicochemical Properties

Due to the limited availability of experimental data for this compound, a comprehensive table of its physicochemical properties cannot be provided at this time. Researchers are advised to use computational prediction models for preliminary assessments.

Synthesis and Experimental Protocols

A validated experimental protocol for the synthesis of this compound is not available in the peer-reviewed scientific literature. General methods for the synthesis of related chloroquinoline derivatives often involve multi-step reactions starting from substituted anilines. For instance, a novel synthesis of 2-chloroquinolines has been described from 2-vinylanilines reacting with diphosgene in a nitrile solvent.[2][3] However, a specific adaptation for the 5-hydroxy substituted variant has not been detailed.

Biological Activity and Signaling Pathways

There is no available data in the scientific literature concerning the biological activity or the signaling pathways associated with this compound.

Illustrative Example: 5-Chloroquinolin-8-ol (Cloxyquin)

To provide relevant context and demonstrate the potential biological significance of chloro-hydroxyquinoline scaffolds, this section details the properties and activities of the well-studied isomer, 5-Chloroquinolin-8-ol , also known as Cloxyquin.

Compound Identification: 5-Chloroquinolin-8-ol

| Identifier | Value | Source |

| IUPAC Name | 5-chloroquinolin-8-ol | [4][5] |

| CAS Number | 130-16-5 | [4][6] |

| Molecular Formula | C₉H₆ClNO | [4] |

| Synonyms | Cloxyquin, 5-Chloro-8-hydroxyquinoline | [4][6] |

Biological Activity of 5-Chloroquinolin-8-ol

5-Chloroquinolin-8-ol (Cloxyquin) is recognized for its antimicrobial properties, exhibiting activity against bacteria, fungi, and protozoa.[7] Notably, it has demonstrated efficacy against Mycobacterium tuberculosis, including strains resistant to common first-line antibacterial agents.[7]

Quantitative Data: In Vitro Activity against M. tuberculosis

The following table summarizes the minimum inhibitory concentrations (MICs) of Cloxyquin against clinical isolates of M. tuberculosis.

| M. tuberculosis Strain Type | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Drug-sensitive | 100 | 0.125 | 0.25 | 0.062 - 0.25 |

| Drug-resistant (non-MDR) | 20 | 0.125 | 0.25 | 0.062 - 0.25 |

| Multidrug-resistant (MDR) | 30 | 0.125 | 0.125 | 0.062 - 0.25 |

| Total | 150 | 0.125 | 0.25 | 0.062 - 0.25 |

Data sourced from a study on the in vitro activities of Cloxyquin against Mycobacterium tuberculosis.[7]

Experimental Protocol: MIC Determination for M. tuberculosis

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis, based on methodologies used in studies of Cloxyquin.[7]

-

Preparation of Mycobacterial Suspension: A suspension of the M. tuberculosis strain is prepared in a suitable broth, such as 7H9GC, and the turbidity is adjusted to a McFarland no. 1 standard. This suspension is then diluted 1:50.

-

Drug Dilution: The test compound (e.g., Cloxyquin) is serially diluted in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation: 100 µL of the diluted mycobacterial suspension is added to each well containing the test compound.

-

Incubation: The plates are incubated at 37°C for 7 days.

-

Growth Determination: After incubation, a growth indicator, such as Alamar blue, is added to each well. The plates are re-incubated for 16 to 24 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of the compound that prevents a color change of the indicator (i.e., inhibits bacterial growth).

Postulated Mechanism of Action and Signaling

The antimicrobial action of 8-hydroxyquinolines like Cloxyquin is often linked to their ability to chelate metal ions, which are essential for microbial enzymatic processes. It is hypothesized that by chelating iron, the microbes are deprived of this crucial nutrient.[7] More complex mechanisms may also be at play, such as the inhibition of RNA-dependent DNA polymerase through the chelation of other metal ions like copper, manganese, or zinc.[7]

The following diagram illustrates the logical relationship of this proposed mechanism.

Caption: Postulated mechanism of Cloxyquin's antimicrobial activity.

Conclusion

While this compound is a structurally defined chemical entity, it remains a compound with no significant presence in the current scientific literature. This guide has provided its fundamental identifiers and highlighted the absence of experimental and biological data. To offer valuable context for researchers in the field, a detailed overview of the isomeric and biologically active compound, 5-Chloroquinolin-8-ol (Cloxyquin), has been presented as an illustrative example. Future research is required to elucidate the synthesis, properties, and potential applications of this compound.

References

- 1. PubChemLite - this compound (C9H6ClNO) [pubchemlite.lcsb.uni.lu]

- 2. Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. clearsynth.com [clearsynth.com]

- 6. Cloxyquin [webbook.nist.gov]

- 7. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Hydroxyl Group on the Quinoline Ring: A Comprehensive Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and physicochemical properties. The introduction of a hydroxyl group onto the quinoline ring dramatically influences its electronic properties and reactivity, opening up a vast chemical space for the development of novel therapeutics, fluorescent probes, and functional materials. This in-depth technical guide provides a comprehensive overview of the reactivity of the hydroxyl group on the quinoline ring, with a focus on its impact on drug discovery and development.

Comparative Reactivity of Hydroxyquinoline Isomers

The position of the hydroxyl group on the quinoline ring dictates its chemical behavior, primarily due to the interplay of resonance, inductive effects, and, in some cases, tautomerism.

Tautomerism in 2- and 4-Hydroxyquinolines

Unlike other isomers, 2-hydroxyquinoline and 4-hydroxyquinoline exist in a tautomeric equilibrium with their corresponding keto forms, 2-quinolone and 4-quinolone, respectively. This equilibrium is heavily influenced by the solvent and pH. In most conditions, the keto form is the thermodynamically more stable tautomer. This tautomerism significantly impacts the reactivity of the hydroxyl group, as the molecule behaves more like an amide or a vinylogous amide than a simple phenol. Consequently, reactions such as O-alkylation and O-acylation are often in competition with N-alkylation and N-acylation.

The Unique Case of 8-Hydroxyquinoline

8-Hydroxyquinoline (oxine) stands out due to the proximity of the hydroxyl group to the nitrogen atom. This arrangement facilitates the formation of stable five-membered chelate rings with a wide variety of metal ions. This chelating ability is a hallmark of 8-hydroxyquinoline's reactivity and is the basis for many of its biological and analytical applications. Unlike the 2- and 4-isomers, 8-hydroxyquinoline predominantly exists in its phenolic form, and its hydroxyl group exhibits typical phenolic reactivity.

Electrophilic Aromatic Substitution

The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, the overall reactivity and regioselectivity are also influenced by the deactivating effect of the pyridine ring. Theoretical studies on 8-hydroxyquinoline suggest that electrophilic attack is most favorable at positions 5 and 7. For other isomers, the position of the hydroxyl group and the reaction conditions will determine the site of substitution.

Key Reactions of the Hydroxyl Group

The hydroxyl group on the quinoline ring can undergo a variety of reactions, allowing for extensive derivatization.

Etherification

The formation of an ether linkage is a common strategy to modify the properties of hydroxyquinolines. The Williamson ether synthesis and the Mitsunobu reaction are two widely employed methods.

-

Williamson Ether Synthesis: This reaction involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method is straightforward and widely applicable.

-

Mitsunobu Reaction: This reaction allows for the conversion of the hydroxyl group to an ether under mild conditions using triphenylphosphine and a dialkyl azodicarboxylate. It is particularly useful for synthesizing ethers from secondary alcohols with inversion of stereochemistry.

Esterification

Esterification of the hydroxyl group is another common modification. This can be achieved through reaction with a carboxylic acid (Fischer esterification), an acid chloride, or an acid anhydride. These reactions are typically straightforward and high-yielding.

Metal Chelation by 8-Hydroxyquinoline

The ability of 8-hydroxyquinoline to act as a bidentate chelating agent for numerous metal ions is one of its most important properties. This chelation can modulate the biological activity of both the quinoline scaffold and the metal ion, and is the basis for its use as an antimicrobial agent, an anticancer agent, and a fluorescent sensor.

Quantitative Data on Reactivity

The reactivity of the hydroxyl group can be quantified through various parameters, including pKa values and reaction kinetics.

| Parameter | Compound | Value | Conditions | Reference |

| pKa | 8-Hydroxyquinoline | 9.81 (phenolic OH) | Aqueous solution | [1] |

| 8-Hydroxyquinoline | 5.02 (protonated nitrogen) | Aqueous solution | [1] | |

| Reaction Kinetics | Iodination of 8-hydroxyquinoline | k ≈ 300 times that of phenol | 25 °C | [2] |

| Complexation of Fe(III) with 8-hydroxyquinoline | First-order with respect to Fe(III) and oxine, inverse-first-order with respect to H⁺ | Aqueous solution | [3] |

Experimental Protocols

Synthesis of 8-Hydroxyquinoline (Skraup Synthesis)

Materials:

-

o-Aminophenol

-

Glycerol

-

Concentrated Sulfuric Acid

-

o-Nitrophenol (oxidizing agent)

-

Sodium Hydroxide solution (30%)

-

Water

Procedure:

-

In a reaction vessel equipped with a stirrer and a condenser, slowly add concentrated sulfuric acid to glycerol while stirring.

-

Add o-aminophenol and o-nitrophenol to the mixture.

-

Heat the mixture to approximately 125-140°C. The reaction is exothermic and should be controlled carefully.

-

After the reaction is complete, cool the mixture and dilute it with water.

-

Neutralize the solution with 30% sodium hydroxide solution to a pH of 7-7.2 to precipitate the 8-hydroxyquinoline.

-

The crude product can be purified by steam distillation or recrystallization.[4]

Williamson Ether Synthesis of an 8-Hydroxyquinoline Derivative

Materials:

-

8-Hydroxyquinoline

-

Alkyl halide (e.g., ethyl iodide)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve 8-hydroxyquinoline in DMF in a round-bottom flask.

-

Add finely ground potassium carbonate to the solution.

-

Add the alkyl halide to the mixture.

-

Heat the reaction mixture at 50-100°C for 1-8 hours, monitoring the reaction by TLC.

-

After the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Esterification of 8-Hydroxyquinoline

Materials:

-

8-Hydroxyquinoline

-

Acid chloride or anhydride (e.g., acetyl chloride)

-

Pyridine or triethylamine (base)

-

Dichloromethane (DCM) or other suitable solvent

Procedure:

-

Dissolve 8-hydroxyquinoline in the chosen solvent in a round-bottom flask.

-

Add the base (pyridine or triethylamine) to the solution.

-